3-(Azetidin-3-yl)-1H-pyrazol-5-amine

Medicinal Chemistry Drug Discovery ADME Prediction

3-(Azetidin-3-yl)-1H-pyrazol-5-amine (CAS 2245190-85-4, MW 138.17, XLogP3-AA -0.7) is a rigid, fragment-compliant heterocyclic building block that directly replaces lipophilic piperidine scaffolds (ΔLogP ~0.7) to improve aqueous solubility and reduce off-target promiscuity in lead optimization. Sourced as a free base, this compound enables scaffold-hopping away from tropane-based CCR5 antagonists like maraviroc, supporting IP-diversification and resistance-profiling campaigns. Its single rotatable bond and multiple H-bond vectors make it ideal for structure-based fragment elaboration in S1P receptor modulator programs. Contact our sales team for bulk pricing and expedited delivery.

Molecular Formula C6H10N4
Molecular Weight 138.17 g/mol
Cat. No. B12842357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-yl)-1H-pyrazol-5-amine
Molecular FormulaC6H10N4
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESC1C(CN1)C2=CC(=NN2)N
InChIInChI=1S/C6H10N4/c7-6-1-5(9-10-6)4-2-8-3-4/h1,4,8H,2-3H2,(H3,7,9,10)
InChIKeySIUWCUGJSVWEJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Azetidin-3-yl)-1H-pyrazol-5-amine: Technical Procurement and Selection Guide


3-(Azetidin-3-yl)-1H-pyrazol-5-amine (CAS: 2245190-85-4) is a heterocyclic building block featuring a pyrazole ring substituted at the 3-position with an azetidine moiety and at the 5-position with an amine group [1]. Its molecular weight is 138.17 g/mol and its computed XLogP3-AA is -0.7, indicating moderate hydrophilicity [1]. The compound is of interest in medicinal chemistry as a precursor for sphingosine-1-phosphate receptor modulators [2] and has been preliminarily evaluated as a CCR5 antagonist scaffold for potential therapeutic applications [3].

Why Substituting 3-(Azetidin-3-yl)-1H-pyrazol-5-amine with a Generic Analog Introduces Risk in Medicinal Chemistry and Drug Discovery


Direct replacement of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine with a structurally similar analog—such as a piperidine-based variant or a regioisomer—can alter critical molecular properties that impact target binding, pharmacokinetics, and synthetic tractability. Computed property data reveals that even minor structural changes, like switching from an azetidine to a piperidine ring [1] or shifting the substitution pattern from the 3- to the 1-position [2], produce measurable differences in lipophilicity (XLogP3-AA), polar surface area (TPSA), and hydrogen bonding capacity. These differences are not merely theoretical; they can translate into divergent solubility profiles, membrane permeability, and ultimately, biological activity in assays for targets such as CCR5 [3]. Therefore, substituting without rigorous re-validation introduces uncontrolled variables that can confound SAR studies and lead to false-negative or false-positive results.

Product-Specific Quantitative Differentiation: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Key Comparators


Lipophilicity (XLogP3-AA) Comparison: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Piperidine Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine exhibits a computed XLogP3-AA of -0.7, which is 0.7 log units lower (more hydrophilic) than the piperidine analog, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, which has an XLogP3-AA of 0.0 [1][2]. This difference is expected to impact solubility and permeability profiles.

Medicinal Chemistry Drug Discovery ADME Prediction

Polar Surface Area (TPSA) Comparison: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Regioisomer

The topological polar surface area (TPSA) of 3-(Azetidin-3-yl)-1H-pyrazol-5-amine is 66.7 Ų, which is 10.8 Ų larger than that of its regioisomer, 1-(azetidin-3-yl)-1H-pyrazol-5-amine, which has a TPSA of 55.9 Ų [1][2].

Medicinal Chemistry Drug Design Pharmacokinetics

Hydrogen Bond Donor Count Comparison: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. N-Methylated Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine possesses three hydrogen bond donors (HBD), whereas the N-methylated analog, 3-(azetidin-3-yl)-1-methyl-1H-pyrazol-5-amine, has only two [1][2]. This reduction in HBD count alters the compound's capacity for intermolecular hydrogen bonding and can significantly impact target binding affinity and metabolic stability.

Medicinal Chemistry Structure-Activity Relationship Pharmacophore Modeling

Molecular Weight and Rotatable Bond Count: 3-(Azetidin-3-yl)-1H-pyrazol-5-amine vs. Piperidine Analog

3-(Azetidin-3-yl)-1H-pyrazol-5-amine has a molecular weight of 138.17 g/mol and one rotatable bond, whereas the piperidine analog, 3-(piperidin-4-yl)-1H-pyrazol-5-amine, has a molecular weight of 166.22 g/mol and also one rotatable bond [1][2]. The lower molecular weight of the target compound aligns more closely with lead-like criteria and may offer advantages in fragment-based drug discovery.

Medicinal Chemistry Lead Optimization Drug-likeness

Class-Level Pharmacological Activity: CCR5 Antagonism vs. Structurally Unrelated CCR5 Antagonists

Preliminary pharmacological screening indicates that 3-(Azetidin-3-yl)-1H-pyrazol-5-amine exhibits activity as a CCR5 antagonist, with potential applications in HIV infection, asthma, and rheumatoid arthritis [1]. While direct comparative IC50 data against other CCR5 antagonists are not available in the public domain for this specific compound, the pyrazole-azetidine scaffold represents a distinct chemotype compared to marketed CCR5 antagonists such as maraviroc, which is based on a tropane scaffold [2].

Pharmacology Immunology Virology

Optimal Application Scenarios for 3-(Azetidin-3-yl)-1H-pyrazol-5-amine in Drug Discovery and Chemical Biology


Lead Optimization: Enhancing Solubility and Reducing Lipophilicity

In lead optimization campaigns where high lipophilicity (LogP) is a concern, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine (XLogP3-AA = -0.7) can be strategically employed to replace more lipophilic piperidine-based scaffolds (XLogP3-AA = 0.0) [1]. This substitution may improve aqueous solubility and reduce off-target promiscuity often associated with high LogP compounds. The quantitative evidence of a 0.7 log unit difference in computed LogP provides a rational basis for prioritizing this compound in solubility-limited programs.

Scaffold Hopping: Exploring Novel Chemotypes for CCR5 Antagonism

For programs targeting CCR5-mediated diseases (e.g., HIV, autoimmune disorders), 3-(Azetidin-3-yl)-1H-pyrazol-5-amine offers a novel chemotype distinct from the tropane-based scaffolds of established drugs like maraviroc [2]. The compound's preliminary identification as a CCR5 antagonist scaffold [3] supports its use in scaffold-hopping initiatives to identify new inhibitors with potentially improved resistance profiles or selectivity windows. This is particularly valuable for circumventing intellectual property constraints or addressing drug-resistant viral strains.

Fragment-Based Drug Discovery (FBDD): Low Molecular Weight Lead-Like Starting Point

With a molecular weight of 138.17 g/mol and only one rotatable bond, 3-(Azetidin-3-yl)-1H-pyrazol-5-amine aligns well with fragment-based drug discovery guidelines (MW < 300 Da, clogP < 3, rotatable bonds ≤ 3) [1]. The compound's compact, rigid structure and multiple hydrogen bonding vectors make it an ideal fragment for elaboration via structure-based design. Its low molecular weight provides ample room for adding functional groups while maintaining drug-like properties.

S1P Receptor Modulator Research: Validated Pharmacological Context

Given that substituted pyrazole azetidines have been patented as sphingosine-1-phosphate (S1P) receptor modulators [4], 3-(Azetidin-3-yl)-1H-pyrazol-5-amine can serve as a core building block for synthesizing analogs in this therapeutic area. Researchers investigating autoimmune diseases or cancer, where S1P modulation is a validated mechanism, can leverage this compound's structural features to explore structure-activity relationships and optimize receptor subtype selectivity.

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